![molecular formula C27H42FeNP B3425292 (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine CAS No. 406681-25-2](/img/structure/B3425292.png)
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Overview
Description
This compound is a chiral amine that contains a ferrocene moiety and a phosphine moiety. The ferrocene moiety is a sandwich-like structure with an iron atom between two cyclopentadienyl rings. The phosphine moiety is a functional group consisting of a phosphorus atom bonded to three hydrogen atoms or alkyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the chiral center, the ferrocene moiety, and the phosphine moiety. The chiral center would give this compound its optical activity, allowing it to rotate plane-polarized light .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The ferrocene moiety can undergo oxidative addition reactions, and the phosphine moiety can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents attached to the amine, ferrocene, and phosphine moieties. For example, the presence of the ferrocene moiety could impart redox properties to this compound .Mechanism of Action
properties
IUPAC Name |
carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26NP.C5H10.2CH3.Fe/c1-16(21-2)19-14-9-15-20(19)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-2-4-5-3-1;;;/h3-8,10-13,16,19-21H,9,14-15H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2/t16-,19?,20?;;;;/m0..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOHENANHRVCK-FAJIOPDMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42FeNP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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